molecular formula C25H25N3O2S2 B2440423 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1252818-41-9

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide

Cat. No.: B2440423
CAS No.: 1252818-41-9
M. Wt: 463.61
InChI Key: OKYZYFFCWGSLFE-UHFFFAOYSA-N
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Description

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Properties

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-16-6-5-7-20(12-16)27(4)22(29)15-32-25-26-21-10-11-31-23(21)24(30)28(25)14-19-9-8-17(2)18(3)13-19/h5-13H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYZYFFCWGSLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring. Common reagents include sulfur sources and nitrogen-containing compounds.

    Introduction of the Dimethylbenzyl Group: This step involves the alkylation of the thienopyrimidine core with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol reagents.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with N-methyl-N-(3-methylphenyl)acetamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Studies investigate its effects on cellular processes and its potential as a tool for biological research.

Mechanism of Action

The mechanism of action of 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with a similar core structure but different substituents.

    Benzylated Thienopyrimidines: Compounds with benzyl groups attached to the thienopyrimidine core.

    Sulfanyl Acetamides: Compounds with similar sulfanyl and acetamide functionalities.

Uniqueness

2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by a thieno[3,2-d]pyrimidine core with various functional groups that enhance its biological activity. The molecular formula is C22H27N3O2S2C_{22}H_{27}N_{3}O_{2}S_{2} with a molecular weight of 429.6 g/mol. The structural features include:

FeatureDescription
Molecular FormulaC22H27N3O2S2C_{22}H_{27}N_{3}O_{2}S_{2}
Molecular Weight429.6 g/mol
Thieno[3,2-d]pyrimidine CoreProvides diverse pharmacological activities

Antimicrobial Properties

Research has shown that thienopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies indicate that similar compounds have demonstrated efficacy against various bacterial strains and fungi. The mechanism of action often involves the inhibition of critical enzymes or pathways necessary for microbial survival.

  • Antibacterial Activity : Compounds with thienopyrimidine structures have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
    • Case Study : A related thienopyrimidine was found to inhibit bacterial growth with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
  • Antifungal Activity : The compound's structure suggests potential antifungal properties, which are supported by preliminary studies showing activity against Candida albicans.

Anticancer Activity

Thienopyrimidines are also recognized for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of signaling pathways.

  • Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
    • Research Findings : In vitro studies demonstrated that similar compounds induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 30 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications in substituents can significantly alter potency and selectivity:

SubstituentEffect on Activity
Dimethylphenyl GroupEnhances antimicrobial and anticancer properties
Sulfanyl GroupIncreases interaction with biological targets

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